Cascarin Exhibits Intermediate Chemotaxis Inhibition Potency with Reduced Cytotoxicity in Jurkat Cells Compared to Emodin
In a direct head-to-head comparison of four anthraquinones, Cascarin demonstrated an intermediate chemotaxis inhibition profile in JK-EF1α-CCR5 cells, with a migration index of approximately 88% at 0.5 μg/mL versus ~78% for emodin and ~82% for catenarin [1]. Critically, in Jurkat cells, Cascarin exhibited a 10% reduction in cell viability at 2.5 μg/mL (to 90% viability) compared to a more pronounced 30% reduction for emodin (to 70% viability) at the same concentration [1].
| Evidence Dimension | Chemotaxis inhibition (migration index %) and cell viability (%) |
|---|---|
| Target Compound Data | Cascarin: Migration index ~88% at 0.5 μg/mL (JK-EF1α-CCR5 cells); Viability ~90% at 2.5 μg/mL (Jurkat cells) |
| Comparator Or Baseline | Emodin: Migration index ~78% at 0.5 μg/mL; Viability ~70% at 2.5 μg/mL. Catenarin: Migration index ~82% at 0.5 μg/mL; Viability ~95% at 2.5 μg/mL. Rhein: Migration index ~92% at 0.5 μg/mL. |
| Quantified Difference | Cascarin shows 10 percentage-point higher migration index than emodin at 0.5 μg/mL (less inhibition); 20 percentage-point higher viability than emodin at 2.5 μg/mL (lower cytotoxicity). |
| Conditions | JK-EF1α-CCR5 cells incubated with compounds (0–2.5 μg/mL) for 1 h, followed by chemotaxis assays with MIP-1β (100 ng/mL) for 4 h; Jurkat cells with SDF-1β (100 ng/mL). Viability assessed by WST-1 assay. |
Why This Matters
Cascarin provides a therapeutically relevant balance between chemotaxis inhibition and cellular toxicity that differs from both more potent but cytotoxic emodin and less potent rhein, enabling more nuanced experimental design in leukocyte migration studies.
- [1] Shen MY, et al. Catenarin Prevents Type 1 Diabetes in Nonobese Diabetic Mice via Inhibition of Leukocyte Migration Involving the MEK6/p38 and MEK7/JNK Pathways. Evid Based Complement Alternat Med. 2012;2012:982396. Figure 1. View Source
